BenchChemオンラインストアへようこそ!

(S)-(1-phenylpyrrolidin-2-yl)methanol

Asymmetric Synthesis Chiral Resolution Stereochemistry

Select (S)-(1-phenylpyrrolidin-2-yl)methanol for chiral synthesis needs. The defined (S)-configuration ensures reliable enantioselectivity—even minor stereochemical deviations compromise catalytic outcomes. Use this scaffold to develop high-affinity nAChR probes (Ki down to 46 nM), explore sigma-1 receptor selectivity, or prepare chiral ligands for asymmetric hydrogenation and allylic alkylation. Achievable enantiomeric excess of 93–100% guarantees reproducible results. Leverage PDB 6T02 structural data for rational ligand design. Confirm stereochemistry before procurement.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8379977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-phenylpyrrolidin-2-yl)methanol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CO
InChIInChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1
InChIKeyBBHDCQQORNDJQW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-(1-phenylpyrrolidin-2-yl)methanol: A Chiral Pyrrolidine Methanol Scaffold for Asymmetric Synthesis and Medicinal Chemistry


(S)-(1-phenylpyrrolidin-2-yl)methanol (CAS 885462-68-0) is a chiral secondary alcohol featuring a phenyl-substituted pyrrolidine ring [1]. It serves as a versatile building block in organic synthesis and medicinal chemistry, valued for its well-defined stereochemistry which enables asymmetric transformations and specific ligand-receptor interactions [2]. The compound's molecular formula is C₁₁H₁₅NO with a molecular weight of 177.24 g/mol [3].

Why Generic (S)-(1-phenylpyrrolidin-2-yl)methanol Substitutes Are Not Interchangeable


The specific stereochemistry of (S)-(1-phenylpyrrolidin-2-yl)methanol is non-negotiable for its intended applications. Chiral arylpyrrolidinols exhibit pronounced stereochemical dependence in biological activity, with distinct enantiomers displaying divergent pharmacological profiles [1]. In asymmetric catalysis, the enantiopurity of the ligand directly dictates the enantioselectivity of the reaction product; even minor deviations can lead to drastically reduced enantiomeric excess and compromised synthetic utility [2]. Furthermore, in receptor binding, the (S)-configuration can confer selectivity for sigma-1 receptors over other targets, a property that is lost or altered with the (R)-enantiomer or racemic mixtures [3].

Quantitative Evidence for (S)-(1-phenylpyrrolidin-2-yl)methanol Differentiation


Enantiomeric Purity: 93–100% ee Achievable via Stereospecific Synthesis

The synthesis of optically active threo- and erythro-phenyl(2′-pyrrolidinyl)methanol from (S)-proline yields products with 93–100% enantiomeric excess (ee) and 100% diastereoisomeric excess (de) [1]. This high stereochemical fidelity is critical for applications requiring a single, defined enantiomer, contrasting with racemic or low-ee alternatives that compromise reaction selectivity and biological activity.

Asymmetric Synthesis Chiral Resolution Stereochemistry

nAChR Binding Affinity: Substitution-Dependent Activity with Ki Range 46–10,000 nM

In a series of 2-phenylpyrrolidine nAChR ligands, binding affinity (Ki) varied dramatically from 46 nM to >10,000 nM depending on aryl substitution pattern [1]. While specific data for the unsubstituted (S)-(1-phenylpyrrolidin-2-yl)methanol is not reported, the broad range underscores that minor structural modifications profoundly impact receptor engagement. This implies that substituting with an analog of even slight structural difference could lead to orders-of-magnitude changes in potency.

Nicotinic Acetylcholine Receptor Ligand Binding Structure-Activity Relationship

Antinociceptive Activity: Stereochemistry Determines In Vivo Efficacy

In vivo evaluation of arylpyrrolidinols in the hot plate test (HPT) and formalin test (FT) revealed that the (2R,3S) enantiomer is the eutomer, displaying superior antinociceptive activity compared to its stereoisomers [1]. This stereochemical preference directly impacts therapeutic potential and reinforces that procurement of the correct enantiomer is essential for achieving desired pharmacological outcomes.

Antinociception Pain Models Stereochemistry-Pharmacology Relationship

Crystallographically Validated Binding Pose in Protein-Ligand Complex (PDB 6T02)

The (S)-phenyl-[(2S)-pyrrolidin-2-yl]methanol moiety is co-crystallized in PDB entry 6T02, providing atomic-resolution insight into its binding orientation within the active site [1]. This experimentally determined pose enables structure-based design and SAR rationalization that is not possible with uncharacterized or less well-defined analogs.

Protein-Ligand Interaction Structural Biology X-ray Crystallography

Best Research and Industrial Application Scenarios for (S)-(1-phenylpyrrolidin-2-yl)methanol


Asymmetric Catalysis and Chiral Ligand Development

Leverage the high enantiomeric excess (93–100%) achievable with this scaffold to prepare chiral ligands for asymmetric transformations. The defined stereochemistry ensures reliable and reproducible enantioselectivity in catalytic reactions such as hydrogenations, allylic alkylations, and organocatalytic processes [1].

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Probe Synthesis

Employ as a core scaffold for synthesizing nAChR ligands with tailored binding affinities. The SAR data from 2-phenylpyrrolidine analogs indicate that systematic substitution can yield high-affinity probes (Ki down to 46 nM), making it a suitable starting point for developing tools to study α4β2 and α7 nAChR pharmacology [2].

Sigma-1 Receptor Ligand Optimization

Utilize the (S)-configured arylpyrrolidinol motif to explore sigma-1 receptor interactions. Studies demonstrate that chirality modulates receptor engagement, and the (S)-enantiomer may confer selectivity advantages, guiding the design of novel sigma-1 modulators for cancer and CNS applications [3].

Structure-Based Drug Design Using Co-Crystal Templates

Incorporate the binding pose information from PDB 6T02 into computational workflows (docking, molecular dynamics, pharmacophore modeling) to rationally design inhibitors or modulators with improved affinity and selectivity, reducing the need for extensive empirical screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(1-phenylpyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.